N-Isopropyl Tadalafil

CAS No.: 171596-30-8

Cat. No.: VC18000086

Molecular Formula: C24H23N3O4

Molecular Weight: 417.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 171596-30-8 |

|---|---|

| Molecular Formula | C24H23N3O4 |

| Molecular Weight | 417.5 g/mol |

| IUPAC Name | (2R,8R)-2-(1,3-benzodioxol-5-yl)-6-propan-2-yl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |

| Standard InChI | InChI=1S/C24H23N3O4/c1-13(2)26-11-21(28)27-18(24(26)29)10-16-15-5-3-4-6-17(15)25-22(16)23(27)14-7-8-19-20(9-14)31-12-30-19/h3-9,13,18,23,25H,10-12H2,1-2H3/t18-,23-/m1/s1 |

| Standard InChI Key | BIVDXKUVGNOBJF-WZONZLPQSA-N |

| Isomeric SMILES | CC(C)N1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |

| Canonical SMILES | CC(C)N1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |

Introduction

Chemical Structure and Stereochemical Properties

Structural Modifications

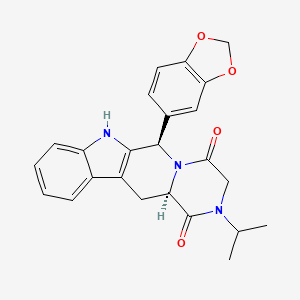

The core structure of N-isopropyl tadalafil retains the benzodioxole and pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione framework of tadalafil but substitutes the methyl group at the piperazine nitrogen with an isopropyl chain (Table 1) . This modification increases hydrophobicity, potentially altering absorption and distribution profiles compared to the parent drug.

Table 1: Structural Comparison of Tadalafil and N-Isopropyl Tadalafil

| Property | Tadalafil | N-Isopropyl Tadalafil |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 389.40 | 417.46 |

| Key Functional Group | N-Methyl piperazine | N-Isopropyl piperazine |

| CAS Registry Number | 171596-29-5 | Not assigned |

Stereochemical Considerations

Like tadalafil, N-isopropyl tadalafil exhibits cis (6R,12aR) and trans (6S,12aR) diastereomers. Nuclear magnetic resonance (NMR) chemical shifts of the H6 proton differentiate these configurations: cis isomers resonate near 6.15–6.19 ppm, while trans isomers appear at 6.75–7.02 ppm in dimethyl sulfoxide-d6 . The stereochemistry critically influences PDE-5 binding affinity, though specific data for this analogue remain unreported.

Synthesis and Isolation

Synthetic Pathways

N-Isopropyl tadalafil is synthesized via reductive amination or nucleophilic substitution reactions. A validated approach involves:

-

Amide Coupling: Using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to facilitate diamide formation between sterically hindered amines and carboxylic acids .

-

Side Chain Modification: Introducing the isopropyl group through alkylation of the tadalafil precursor’s piperazine nitrogen .

Purification Techniques

Semi-preparative high-performance liquid chromatography (HPLC) with C18 columns (e.g., 250 × 10 mm, 5 μm) and acetonitrile/water gradients (40–80% over 30 min) achieves >95% purity . Recrystallization from isopropyl alcohol further refines the product .

Analytical Detection and Characterization

Chromatographic Methods

-

HPLC-DAD: Retention time shifts relative to tadalafil (e.g., 12.8 min vs. 14.2 min under 220 nm detection) aid preliminary identification .

-

LC-HRMS: Accurate mass measurements yield 418.1764 [M+H]⁺ (theoretical: 418.1760), with characteristic fragments at 262.1183 (benzodioxole cleavage) and 176.0702 (piperazine ring) .

Spectroscopic Techniques

-

NMR: Key signals include δ 1.05 ppm (isopropyl CH₃), δ 3.82 ppm (N-CH(CH₂)₂), and δ 5.91 ppm (benzodioxole CH₂) .

-

IR Spectroscopy: Absorbance at 1694 cm⁻¹ (C=O stretch) and 1472 cm⁻¹ (aromatic C=C) confirm core structural integrity .

Table 2: Analytical Methods for N-Isopropyl Tadalafil Detection

| Method | Conditions | Limit of Detection |

|---|---|---|

| HPLC-DAD | C18 column, 40–80% acetonitrile, 1 mL/min | 0.1 μg/mL |

| LC-HRMS | Q-TOF MS, ESI⁺ mode, 100–600 | 0.01 μg/mL |

| qNMR | 500 MHz, DMSO-d6, 2,4-dinitrotoluene IS | 0.5 μg/mL |

Pharmacological and Toxicological Implications

Adverse Effects

Adulterated supplements containing this analogue pose risks of:

-

Hypotension: Exaggerated vasodilation in patients taking nitrates .

-

Ischemic Stroke: Reported in cases of combined sildenafil/tadalafil analogue exposure .

-

Hepatotoxicity: Linked to unregulated manufacturing contaminants .

Regulatory and Legal Status

Global Regulatory Challenges

N-Isopropyl tadalafil is classified as a falsified medicinal product under EU Directive 2011/62/EU and prohibited by the US FDA . Despite this, its detection in Asia (67% of cases), Europe (22%), and North America (11%) highlights persistent distribution networks .

Detection in Dietary Supplements

Between 2015–2025, 26% of adulterated sexual enhancement products contained tadalafil analogues, with N-isopropyl tadalafil representing 3–5% of these . Common product forms include:

-

Herbal capsules labeled as “natural male enhancers.”

-

Liquid tonics marketed for “immediate stamina improvement.”

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume